Famotidine

H2-receptor pharmacology antagonist potency in vitro pharmacology

Famotidine addresses the critical challenge of achieving robust gastric acid suppression without CYP-mediated confounding-unlike cimetidine or ranitidine. As the most potent H2RA, it provides sustained H2-receptor blockade (IC50 0.6 µM) with no significant CYP inhibition. • 43-fold greater hOCT3 inhibition (IC50 6.7 µM) vs. ranitidine (290 µM)-superior renal transporter probe • 30% longer duration vs. ranitidine/cimetidine-fewer interventions in longitudinal animal models • ≥98% purity; COA/MS/HPLC documentation; ambient shipping

Molecular Formula C8H15N7O2S3
Molecular Weight 337.5 g/mol
Cat. No. B7783217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamotidine
Molecular FormulaC8H15N7O2S3
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
InChIInChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)
InChIKeyXUFQPHANEAPEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility at 20 °C (% w/v): 80 in DMF;  50 in acetic acid;  0.3 in methanol;  0.1 in water;  <0.01 in ethanol, ethyl acetate, chloroform
Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.
1.0 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Famotidine Potency and Selectivity Profile


Famotidine is a thiazole-based, competitive histamine H2-receptor antagonist (H2RA) that suppresses gastric acid secretion by blocking the adenylate cyclase–cAMP pathway on gastric parietal cells . It is widely recognized as the most potent among marketed H2RAs, with an oral bioavailability of approximately 50%, low plasma protein binding (15–20%), and predominant renal excretion as unchanged drug [1][2]. Its physicochemical properties—including a molecular weight of 337.445 Da, limited aqueous solubility, and light sensitivity—are relevant for formulation development and analytical method validation in both academic and industrial settings .

Why Famotidine Substitution May Compromise Research


Despite belonging to the same therapeutic class, H2-receptor antagonists exhibit clinically and pharmacologically meaningful differences in intrinsic potency, duration of gastric acid suppression, cytochrome P450-mediated drug interaction liability, and renal organic cation transporter (OCT) interaction profiles [1][2]. Famotidine distinguishes itself through a unique combination of a thiazole nucleus (vs. the imidazole ring of cimetidine or furan ring of ranitidine), which confers substantially higher receptor binding affinity and a longer duration of action, while simultaneously lacking the antiandrogenic effects and hepatic enzyme inhibition that limit the utility of cimetidine [3][4]. These distinctions are not merely academic; they directly impact experimental design in gastric physiology research, pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug-drug interaction studies, and the selection of appropriate tool compounds for H2-receptor signaling investigations [1].

Famotidine Differentiation Evidence


Intrinsic H2-Receptor Antagonist Potency

Famotidine demonstrates significantly higher intrinsic potency at the H2 receptor compared to cimetidine and ranitidine. The negative logarithm of the molar concentration required to reduce agonist potency by 50% (pA2) indicates that famotidine is 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine [1]. This in vitro potency translates directly to in vivo efficacy: in patients with Zollinger-Ellison syndrome, the mean minimum daily requirement to control gastric acid hypersecretion was 0.24 g for famotidine, compared to 2.1 g for ranitidine and 7.8 g for cimetidine, representing a 9-fold and 32-fold increase in clinical potency, respectively [2].

H2-receptor pharmacology antagonist potency in vitro pharmacology

Duration of Gastric Acid Suppression

In a head-to-head comparison in patients with Zollinger-Ellison syndrome, equally potent doses of famotidine, ranitidine, and cimetidine exhibited similar onsets of action, but the duration of action of famotidine was statistically significantly 30% longer than that of either ranitidine or cimetidine (p < 0.05) [1]. This prolonged pharmacodynamic effect is corroborated by a double-blind study in normal volunteers, where famotidine (40 mg) uniquely decreased intragastric acidity during the late morning period compared to placebo, an effect not observed with cimetidine (800 mg) or ranitidine (300 mg), indicating a more sustained acid-suppressive profile beyond the nocturnal period [2].

acid suppression pharmacodynamics Zollinger-Ellison syndrome duration of action

Cytochrome P450 Drug Interaction Liability

Cimetidine is a well-characterized inhibitor of multiple cytochrome P450 (CYP) enzymes, and ranitidine exhibits weaker but still measurable CYP inhibition (approximately 10-30% of cimetidine's effect). In contrast, famotidine does not substantially interact with the hepatic CYP enzyme system [1]. This differential profile is attributed to structural differences in the heterocyclic nucleus: famotidine's thiazole ring does not bind to CYP enzymes with the same affinity as cimetidine's imidazole ring. Clinically, this translates to a significantly lower risk of pharmacokinetic drug-drug interactions with CYP substrates such as warfarin, phenytoin, and theophylline when famotidine is used as the acid-suppressive agent [1].

drug-drug interactions cytochrome P450 hepatic metabolism CYP inhibition

hOCT3 Transporter Inhibition Profile

A comparative study of human organic cation transporters (hOCTs) revealed a striking difference between famotidine and ranitidine in their inhibition of hOCT3. Famotidine exhibited potent inhibition of hOCT3 with an IC50 of 6.7 µM, whereas ranitidine was a moderately weak inhibitor with an IC50 of 290 µM—a 43-fold difference in potency [1]. In contrast, both compounds showed similar inhibitory activities toward hOCT1 (IC50: 28 µM for famotidine vs. 33 µM for ranitidine) and hOCT2 (IC50: 114 µM vs. 76 µM). Famotidine was also identified as an hOCT1 substrate but exhibited poor or no substrate activity toward hOCT2 and hOCT3, suggesting a distinct renal handling profile that may influence its elimination and potential for transporter-mediated drug interactions [1].

organic cation transporter hOCT3 renal elimination transporter pharmacology

Nocturnal Acid Suppression and CYP2C19 Genotype

In a placebo-controlled crossover study of over-the-counter (OTC) doses, famotidine 10 mg increased the 12-hour nocturnal intragastric pH area under the curve (AUC) by 75% (mean AUC 3.70 vs. 2.12 for placebo; p < 0.001), an effect comparable to ranitidine 75 mg (81% increase; mean AUC 3.83) [1]. However, in a separate comparison with the proton pump inhibitor (PPI) lansoprazole stratified by CYP2C19 genotype, famotidine produced significantly higher nocturnal intragastric pH than lansoprazole in homozygous extensive metabolizers [2]. This genotype-dependent advantage suggests that famotidine may provide more consistent nocturnal acid control than PPIs in individuals with rapid CYP2C19-mediated PPI clearance, a finding with implications for personalized medicine and pharmacogenetic research [2].

nocturnal acid suppression intragastric pH CYP2C19 pharmacogenetics OTC formulation

H2-Receptor Binding Affinity and Selectivity

Molecular modeling studies of H2 antagonist interactions with a basic H2-receptor model indicate that famotidine possesses the highest calculated binding energy among cimetidine, ranitidine, and famotidine, consistent with its superior potency as an H2 receptor ligand [1]. In vitro pharmacological characterization further demonstrates that famotidine is devoid of non-specific effects on gastrointestinal motility even at high concentrations (10^-4 M), whereas cimetidine and ranitidine exhibit measurable off-target effects on smooth muscle contractility [2]. The pA2 value for famotidine on the guinea pig gallbladder was determined to be 7.71, confirming its potent and selective H2 antagonism across multiple tissue types [2].

molecular modeling receptor binding selectivity structure-activity relationship

Optimal Research Scenarios for Famotidine


H2-Receptor Signaling Without CYP Confounding

Famotidine's lack of significant cytochrome P450 inhibition makes it the preferred H2RA for studies investigating H2-receptor signaling pathways in systems where concomitant CYP-modulated compounds are present. This property, directly supported by the evidence that famotidine does not substantially interact with hepatic CYP enzymes [1], allows researchers to achieve robust acid suppression without introducing confounding pharmacokinetic variables that would be unavoidable with cimetidine or, to a lesser extent, ranitidine . Procurement of famotidine over cimetidine is therefore justified for any experimental design involving polypharmacy, drug metabolism studies, or investigations of CYP-mediated drug-drug interactions where acid suppression is required but CYP inhibition must be avoided.

Renal Organic Cation Transporter Pharmacology

The 43-fold difference in hOCT3 inhibitory potency between famotidine (IC50 = 6.7 µM) and ranitidine (IC50 = 290 µM) positions famotidine as a valuable probe for investigating hOCT3-mediated transport processes [1]. Researchers studying renal drug elimination, cation transporter substrate specificity, or transporter-mediated drug-drug interactions should preferentially select famotidine over ranitidine when a potent hOCT3 inhibitor is required. Additionally, the distinct substrate profile of famotidine (hOCT1 substrate; poor hOCT2/hOCT3 substrate) versus ranitidine provides a comparative framework for dissecting the roles of individual OCT isoforms in drug disposition [1].

Genotype-Independent Nocturnal Acid Suppression

Famotidine's superior nocturnal acid suppression compared to lansoprazole in CYP2C19 homozygous extensive metabolizers [1] makes it a critical comparator in pharmacogenetic studies investigating the impact of CYP2C19 polymorphisms on PPI efficacy. Researchers designing studies on personalized acid-suppressive therapy, genotype-guided dosing, or the clinical consequences of CYP2C19 variability should include famotidine as an H2RA control specifically because its effect is less dependent on CYP2C19-mediated metabolism than PPIs. This reduces inter-individual variability attributable to genetic polymorphisms, allowing cleaner isolation of genotype effects on PPI response [1].

Long-Duration Studies With Reduced Handling

The 30% longer duration of action of famotidine compared to ranitidine and cimetidine, as demonstrated in Zollinger-Ellison syndrome patients [1], translates to less frequent dosing requirements in animal research settings. For longitudinal studies in rodents or other species where repeated handling and oral gavage introduce stress-related confounders (e.g., elevated corticosterone, altered gastric motility), famotidine's extended pharmacodynamic profile enables experimental designs with fewer daily interventions. This property is particularly valuable in ulcer healing models, gastric mucosal protection studies, and chronic acid suppression experiments where maintaining stable acid suppression with minimal animal disturbance is critical for data integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Famotidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.